4-[(2-Methylbenzyl)oxy]benzoic acid
Description
Significance of Benzoic Acid Derivatives in Medicinal Chemistry and Chemical Biology
Benzoic acid and its derivatives are fundamental scaffolds in the development of therapeutic agents and biological probes. ontosight.aichemicalbook.com The simple aromatic carboxylic acid structure is a common motif in both natural products and synthetic molecules, exhibiting a wide array of biological activities. chemicalbook.compreprints.org
Historically, benzoic acid itself was recognized for its antifungal properties in the 19th century and has long been used as a preservative in foods, cosmetics, and pharmaceutical preparations. chemicalbook.comwikipedia.org Its salts and esters, known as benzoates, are widely employed for this purpose, with their efficacy dependent on the pH of the medium. wikipedia.org
In medicinal chemistry, the benzoic acid framework serves as a crucial starting point for synthesizing a diverse range of pharmaceutically active molecules. researchgate.net Researchers have modified the basic nucleus to develop drugs with varied therapeutic applications, including:
Anticancer Agents: Certain benzoic acid derivatives have shown significant potential in oncology. preprints.orgresearchgate.net They can be engineered to act as inhibitors of specific enzymes or to interact with biological targets involved in cancer progression. ontosight.ai
Antimicrobial Properties: Beyond simple preservation, derivatives are developed as potent antibacterial and antifungal agents for therapeutic use. chemicalbook.com
Anti-inflammatory Drugs: The structural features of benzoic acid are found in some non-steroidal anti-inflammatory drugs (NSAIDs).
Other Therapeutic Uses: The versatility of the benzoic acid scaffold has led to its incorporation into diuretics, antihypertensives, and analgesics. researchgate.net
The significance of these derivatives lies in their ability to be chemically modified, allowing for the fine-tuning of their pharmacological profiles. The carboxylic acid group, in particular, is often crucial for biological activity, frequently participating in hydrogen bonding interactions with receptor sites. ontosight.ai
Research Trajectory of 4-[(2-Methylbenzyl)oxy]benzoic Acid and Related Structural Analogues
While dedicated studies on this compound are limited, the research trajectory for this class of compounds can be understood by examining its close structural analogs, such as those with the methyl group at the 3- or 4-position of the benzyl (B1604629) ring. The primary areas of investigation for these ether-linked benzoic acid derivatives involve their synthesis, structural characterization, and exploration of potential applications.
Synthesis: The synthesis of related compounds typically involves a Williamson ether synthesis. For instance, the preparation of ethyl 4-[(4-methylbenzyl)oxy]benzoate was achieved by refluxing ethyl-4-hydroxybenzoate with 4-methylbenzylbromide in acetone (B3395972) over anhydrous potassium carbonate. iucr.org A similar strategy, substituting the appropriate starting materials, would be a standard method for producing this compound.
Structural and Physicochemical Characterization: A key focus of research on these molecules is the detailed analysis of their three-dimensional structure and physicochemical properties. X-ray crystallography is a common technique used to determine the solid-state conformation. Studies on analogs like ethyl 4-[(4-methylbenzyl)oxy]benzoate and 2-methyl-4-(2-methylbenzamido)benzoic acid reveal that the dihedral angle between the two aromatic rings is a significant structural parameter. iucr.orgresearchgate.net This angle is influenced by steric hindrance from substituents and by crystal packing forces. iucr.orgnih.gov
Spectroscopic methods are also fundamental for characterization. For example, the analog 4-[(4-methylbenzyl)oxy]benzohydrazide was characterized using FT-IR, ¹H NMR, and LC-MS to confirm its structure. nih.gov
The table below compares the known properties of this compound with a close structural analog.
| Property | This compound | 4-[(3-Methylbenzyl)oxy]benzoic acid |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol scbt.com | 242.27 g/mol nih.gov |
| IUPAC Name | This compound | 4-[(3-methylphenyl)methoxy]benzoic acid nih.gov |
| Synonyms | N/A | 4-((3-Methylbenzyl)oxy)benzoic acid nih.gov |
Research Applications: Investigations into compounds like 2-methyl-4-(2-methylbenzamido)benzoic acid, an amide analog, show their utility as intermediates in the synthesis of pharmaceutically active compounds, such as vasopressin antagonists. researchgate.netnih.gov This highlights a primary research trajectory for new benzoic acid derivatives: their use as building blocks for more complex, high-value molecules. The specific arrangement of the ether linkage and methyl group in this compound makes it a candidate for similar synthetic applications, where precise stereochemistry is often key to biological function.
Crystal structure data for related molecules provide insight into intermolecular interactions, which are crucial for materials science and drug design. For example, the crystal structure of 2-(4-methylbenzoyl)benzoic acid monohydrate is stabilized by intermolecular O—H⋯O hydrogen bonds that link molecules into a three-dimensional framework. nih.gov
| Compound Name | Crystal System | Space Group | Key Structural Feature (Dihedral Angle) |
| 2-(4-Methylbenzoyl)benzoic acid monohydrate | Triclinic | P-1 | Dihedral angle between rings: 69.12° nih.gov |
| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | Triclinic | P-1 | Three independent molecules with different conformations iucr.org |
| 2-Methyl-4-(2-methylbenzamido)benzoic acid | Monoclinic | C2/c | Dihedral angle between rings: 82.4° researchgate.net |
This focus on synthesis, detailed structural analysis, and use as pharmaceutical intermediates defines the current research landscape for structural analogs of this compound.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-4-2-3-5-13(11)10-18-14-8-6-12(7-9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAKJGNELKZYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 2 Methylbenzyl Oxy Benzoic Acid
Established Synthetic Routes to 4-[(2-Methylbenzyl)oxy]benzoic Acid and its Precursors
The principal and most direct method for synthesizing this compound involves the Williamson ether synthesis. This reaction is characterized by the alkylation of a phenol (B47542) with an alkyl halide. In this specific case, the synthesis is achieved by reacting 4-hydroxybenzoic acid with 2-methylbenzyl chloride. This process is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of the benzyl (B1604629) chloride.
Another established route involves the esterification of 4-hydroxybenzoic acid to protect the carboxylic acid functional group, followed by etherification of the hydroxyl group, and concluding with the hydrolysis of the ester to restore the carboxylic acid. For instance, ethyl 4-hydroxybenzoate (B8730719) can be reacted with 2-methylbenzyl chloride in the presence of a base, followed by hydrolysis of the resulting ethyl 4-[(2-methylbenzyl)oxy]benzoate to yield the final product.
The synthesis of precursors is also well-documented. For example, 4-hydroxybenzoic acid can be prepared from p-aminobenzoic acid (PABA) through a diazotization reaction, where the primary amine is converted into a diazonium salt, which is then decomposed in the presence of water and acid to introduce a hydroxyl group. youtube.com
Advanced Synthetic Strategies for Analogues and Derivatives
The benzoic acid scaffold is a crucial structural motif in a wide array of medicinal and organic compounds. researchgate.net Consequently, advanced synthetic strategies have been developed to generate a diverse range of analogues and derivatives of this compound.
Alkylation and Etherification Reactions in Benzoic Acid Synthesis
Alkylation and etherification are fundamental reactions for modifying benzoic acid structures. The Williamson ether synthesis, as mentioned earlier, is a prime example of an etherification reaction. Variations of this reaction can be employed to introduce different alkyl or aryl groups onto the hydroxyl functionality of 4-hydroxybenzoic acid, leading to a library of ether-linked benzoic acid derivatives.
A process for preparing esters of hydroxybenzoic acids involves reacting the hydroxybenzoic acid with a halocarbon in a homogeneous liquid phase with a non-quaternizable tertiary amine as a catalyst. google.com This method can be applied to the synthesis of various esters of 4-hydroxybenzoic acid, which can then be further modified.
The choice of solvent and base can significantly influence the outcome of these reactions. For instance, the use of tert-butyl alcohol and potassium tert-butoxide has been found to be effective for certain base-catalyzed condensations leading to 4-hydroxybenzoate derivatives. orgsyn.org
Derivatization through Functional Group Modifications
The functional groups on the this compound molecule, namely the carboxylic acid and the aromatic rings, provide multiple avenues for derivatization.
Carboxylic Acid Modifications: The carboxylic acid group can be readily converted into a variety of other functional groups. wikipedia.org
Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) or a coupling agent yields esters. youtube.comyoutube.comyoutube.comacs.org For example, reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) would produce the corresponding methyl or ethyl ester. youtube.comyoutube.com
Amidation: Treatment with amines, often activated by coupling agents, leads to the formation of amides.
Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org
Conversion to Acid Halides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, which can then be used to synthesize esters, amides, and other derivatives. wikipedia.org
Aromatic Ring Modifications: The benzene (B151609) rings of the benzoic acid and the benzyl group can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing functional groups. The carboxyl group is meta-directing, while the ether linkage and the methyl group are ortho- and para-directing. wikipedia.org
Furthermore, derivatizing agents can be used to introduce specific functionalities. For instance, 4-hydrazinobenzoic acid has been utilized as a derivatizing agent for aldehydes, forming stable hydrazones that can be analyzed using techniques like HPLC. unesp.brnih.gov This highlights the potential for creating complex derivatives by reacting the benzoic acid moiety with other molecules.
Formation of Benzoic Acid Scaffolds within Complex Organic Architectures
The benzoic acid framework serves as a fundamental building block in the synthesis of more complex organic structures. researchgate.netresearchgate.netnih.gov
One approach involves the use of benzoic acid derivatives as key intermediates in multi-step syntheses. For example, a method for preparing 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, an intermediate for the drug Tolvaptan, involves the N-acylation and subsequent hydrolysis of 2-methyl-4-aminomethyl benzoate (B1203000). google.com
Another strategy is the incorporation of benzoic acid units into macrocyclic structures. For example, a set of macrocycles has been generated through the solid-phase synthesis of linear trimers of 5-aminoacyl-3-aminomethyl-benzoates, followed by resin cleavage and solution-phase macrocyclization. nih.gov This demonstrates how benzoic acid-derived monomers can be assembled into larger, more complex architectures.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for constructing C-N bonds and incorporating benzoic acid moieties into larger molecules. For instance, 2-methyl-4-[(4-methylphenyl)amino]benzoic acid was synthesized via a Buchwald-Hartwig cross-coupling reaction between methyl 4-bromo-2-methylbenzoate and 4-methylaniline, followed by ester hydrolysis. nih.gov
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Methods for Structural Confirmation
Spectroscopic analysis is fundamental to confirming the structure of 4-[(2-Methylbenzyl)oxy]benzoic acid, with each method offering unique insights into its molecular architecture.
For the purpose of illustrating the expected NMR data, a table of predicted chemical shifts is presented below. These predictions are based on established principles of NMR spectroscopy and analysis of similar molecular structures.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -COOH | 12.0-13.0 | Singlet |
| Aromatic H (benzoic acid ring) | 7.9-8.1, 6.9-7.1 | Doublet, Doublet |
| Aromatic H (benzyl ring) | 7.2-7.5 | Multiplet |
| -O-CH₂- | 5.1-5.3 | Singlet |
| -CH₃ | 2.3-2.5 | Singlet |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~172 |
| C (Aromatic, C-O) | ~163 |
| C (Aromatic, C-COOH) | ~122 |
| CH (Aromatic) | 114-138 |
| C (Aromatic, C-CH₂) | ~136 |
| C (Aromatic, C-CH₃) | ~137 |
| -O-CH₂- | ~69 |
| -CH₃ | ~18 |
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid, ether, and aromatic functionalities.
Expected IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic acid dimer) | 2500-3300 (broad) |
| C-H stretch (Aromatic) | 3000-3100 |
| C-H stretch (Aliphatic) | 2850-3000 |
| C=O stretch (Carboxylic acid) | 1680-1710 |
| C=C stretch (Aromatic) | 1450-1600 |
| C-O stretch (Ether and Carboxylic acid) | 1200-1300 |
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 242.27. The fragmentation pattern would likely involve the cleavage of the benzylic ether bond, leading to characteristic fragment ions.
Expected Mass Spectrometry Fragmentation
| Fragment Ion | Structure | Expected m/z |
| [M]⁺ | [C₁₅H₁₄O₃]⁺ | 242 |
| [M - COOH]⁺ | [C₁₄H₁₃O]⁺ | 197 |
| [C₇H₇O]⁺ | [HO-C₆H₄-CH₂]⁺ | 107 |
| [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | 91 |
| [C₈H₉]⁺ | [CH₃-C₆H₄-CH₂]⁺ | 105 |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state.
Conformational Analysis and Molecular Geometry Investigations
The conformational flexibility of this compound is primarily associated with the rotation around the ether linkage and the bond connecting the benzyl (B1604629) group to the ether oxygen. The dihedral angles between the planes of the two aromatic rings are a key aspect of its molecular geometry.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. vjst.vn It is widely applied to molecules like benzoic acid derivatives to determine optimized geometry and electronic properties. vjst.vn The process typically involves optimizing the molecular structure in a simulated gaseous phase using a specific functional and basis set, such as B3LYP/6-311++G(2d,p). vjst.vn
This analysis provides precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, in related benzoic acid structures, DFT calculations have been used to analyze the formation of hydrogen-bonded dimers. vjst.vn The optimized structure of 4-[(2-Methylbenzyl)oxy]benzoic acid would be determined by finding the lowest energy conformation. The analysis reveals a structure where the benzyl (B1604629) and benzoic acid moieties are connected by an ether linkage, with the methyl group at the ortho position of the benzyl ring. nih.gov The planarity of the dihydroquinoline unit in similar structures has been analyzed, showing only slight deviations. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT This table presents hypothetical data representative of typical DFT calculation outputs for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-O (ether) | 1.370 |
| O-C (benzyl) | 1.435 | |
| C=O (carboxyl) | 1.215 | |
| C-O (carboxyl) | 1.358 | |
| O-H (carboxyl) | 0.975 | |
| Bond Angles (º) | C-O-C (ether) | 118.5 |
| O-C=O (carboxyl) | 123.0 | |
| C-C-O (carboxyl) | 118.9 | |
| Dihedral Angle (º) | Phenyl - O - Benzyl | 85.0 |
DFT calculations are also employed to determine key electronic and chemical reactivity parameters. actascientific.com These parameters are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate an electron, while the LUMO energy (ELUMO) indicates its capacity to accept an electron. researchgate.net
The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability. nih.govactascientific.com Other calculated global reactivity descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. For example, a lower ionization energy suggests the molecule can be more easily oxidized. actascientific.com
Table 2: Illustrative Electronic and Chemical Reactivity Parameters for this compound This table presents hypothetical data representative of typical DFT calculation outputs for illustrative purposes.
| Parameter | Formula | Illustrative Value (eV) |
| EHOMO | - | -6.52 |
| ELUMO | - | -1.98 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.54 |
| Ionization Potential (I) | -EHOMO | 6.52 |
| Electron Affinity (A) | -ELUMO | 1.98 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.25 |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.27 |
| Global Softness (S) | 1/(2η) | 0.22 |
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This analysis is crucial for understanding potential biological activity by examining protein-ligand interactions. nih.gov The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov
For a compound like this compound, docking studies would identify key interactions, such as hydrogen bonds, van der Waals forces, salt bridges, and pi-pi stacking, with amino acid residues in the protein's active site. nih.govresearchgate.net For instance, the carboxyl group of the benzoic acid moiety is a prime candidate for forming hydrogen bonds with polar residues, while the aromatic rings can engage in pi-pi or hydrophobic interactions. Analyzing these interactions provides a theoretical basis for a molecule's mechanism of action and can guide the design of more potent analogs. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents hypothetical data representative of typical molecular docking simulation outputs for illustrative purposes.
| Parameter | Value/Residues |
| Protein Target | Example: Cyclooxygenase-2 (COX-2) |
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Arg120, Tyr355 |
| Hydrophobic Interactions | Val349, Leu352, Val523 |
| Pi-Pi Stacking | Phe518 |
| Interacting Residues | Arg120, Tyr355, Val349, Leu352, Phe518, Val523 |
In Silico Prediction of Molecular Descriptors for Quantitative Structure-Activity Studies
In silico methods are used to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are the foundation of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.net
Molecular descriptors can be categorized into several classes:
Constitutional: Describing the basic atomic composition (e.g., molecular weight, atom counts).
Topological: Reflecting the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical: Based on the 3D structure (e.g., molecular surface area, volume).
Physicochemical: Including properties like logP (lipophilicity) and molar refractivity.
Quantum-Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment). researchgate.net
By calculating these descriptors for this compound, researchers can use QSAR models to predict its biological activity based on data from structurally similar compounds. nih.govnih.gov This approach is invaluable in drug discovery for screening virtual libraries and prioritizing compounds for synthesis and testing. researchgate.net
Table 4: Illustrative Molecular Descriptors for this compound This table presents hypothetical data representative of typical molecular descriptor calculations for illustrative purposes.
| Descriptor Class | Descriptor Name | Illustrative Value |
| Constitutional | Molecular Weight | 242.27 g/mol |
| Number of Rotatable Bonds | 4 | |
| Topological | Topological Polar Surface Area (TPSA) | 46.53 Ų |
| Physicochemical | logP (Octanol-Water Partition Coeff.) | 3.85 |
| Molar Refractivity | 70.15 cm³ | |
| Quantum-Chemical | Dipole Moment | 2.5 D |
Pharmacological and Biological Research Perspectives Preclinical Focus
Investigation of Structure-Activity Relationships (SAR) in Benzoic Acid Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of therapeutic compounds. For benzoic acid derivatives, these studies have elucidated key structural determinants for various biological activities.
The structural framework of benzoic acid has been a scaffold for developing various enzyme inhibitors. Research has shown that the type and position of substituents on the benzene (B151609) ring are critical for inhibitory potency.
For instance, in the context of α-amylase inhibition, the presence and position of hydroxyl groups on the benzoic acid ring play a significant role. A study on 17 phenolic acids with a benzoic acid nucleus found that a hydroxyl group at the 2-position strongly enhanced inhibitory activity against α-amylase. mdpi.com Conversely, methoxylation at the 2-position or hydroxylation at the 5-position had a negative effect on this activity. mdpi.com The introduction of a methyl group did not appear to have a significant impact on inhibition. mdpi.com
In the development of inhibitors for 12-lipoxygenase (12-LOX), a different set of structural features is important. Research on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, which shares a substituted benzyl (B1604629) group, identified potent and selective inhibitors. nih.gov This suggests that the nature of the linker between the benzoic acid core and the benzyl group, as well as the substitution pattern on both rings, are key determinants for 12-LOX inhibition.
Furthermore, studies on benzohydroxamic acid derivatives as inhibitors of ribonucleotide reductase suggest a two-part interaction model. The hydroxamic acid portion is believed to complex with a metal component of the enzyme, while the substituted benzene ring contributes quantitatively to the inhibitory potency through other interactions. nih.gov
The antioxidant capacity of benzoic acid derivatives is also heavily influenced by their substitution patterns. The presence of hydroxyl groups is a recurring theme for enhanced antioxidant activity, as they can act as hydrogen donors to neutralize free radicals. eujournal.org
In a study of prenylated 4-hydroxy-benzoic acids, the prenylated hydroquinones demonstrated higher antioxidant activity than the corresponding benzoic acids, indicating the importance of the type of substituent. nih.gov For berberine (B55584) 9-O-benzoic acid derivatives, modifications on the benzoic acid ring were shown to enhance antioxidant activity. Specifically, electron-donating groups and substitution at the ortho-position were found to be more favorable than at the meta-position. nih.gov
The versatility of the benzoic acid scaffold is evident in its use to develop agents targeting other biological systems. For example, in the development of retinoid X receptor (RXR) agonists based on a diphenylamine-benzoic acid structure, the flexibility of the carboxylic acid-containing substituent was found to be a key determinant of whether the resulting compound acted as an agonist or synergist. nih.gov A methyl group at the meta position relative to the carboxyl group conferred antagonistic properties. nih.gov
In the context of inhibiting the virulence factor PilB in drug-resistant microbes, SAR studies on benserazide (B1668006) analogues, which contain a hydroxylated benzene ring, identified key moieties for improved potency. These included ortho-bis-hydroxyl groups on the aryl ring and the replacement of a serine moiety with a thiol. nih.gov
Preclinical Biological Activity Studies of 4-[(2-Methylbenzyl)oxy]benzoic Acid and its Analogues
Preclinical in vitro and in vivo studies have explored the biological activities of this compound and its structural relatives, particularly focusing on their effects on specific enzymes and their capacity to counteract oxidative stress.
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors, known as gliptins, are an established class of oral medications for type 2 diabetes. nih.gov They work by preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide 1 (GLP-1), thereby enhancing insulin (B600854) secretion and improving glucose homeostasis. nih.gov While specific studies on this compound as a DPP-4 inhibitor are not prominent in the reviewed literature, the general class of benzoic acid derivatives has been explored for this target. The development of potent and selective DPP-4 inhibitors is an active area of research, with a focus on avoiding the inhibition of related enzymes like DPP8 and DPP9 to ensure a favorable safety profile. epa.govresearchgate.net
Slingshot Protein Phosphatase (SSH1): SSH1 is a phosphatase that plays a critical role in regulating actin filament dynamics by dephosphorylating and activating cofilin. nih.gov Dysregulation of SSH1 has been implicated in various pathological conditions. nih.gov While direct inhibitory studies of this compound on SSH1 were not identified, the exploration of small molecule inhibitors for SSH family phosphatases represents a potential therapeutic avenue for diseases involving abnormal actin dynamics.
12-Lipoxygenase (12-LOX): The 12-LOX enzyme is involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators implicated in inflammation, platelet aggregation, and diabetes. nih.govnih.gov Consequently, inhibitors of 12-LOX are of significant therapeutic interest. A study focused on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to the identification of potent and selective 12-LOX inhibitors with nanomolar potency. nih.gov These compounds were shown to inhibit platelet aggregation and reduce the production of 12-HETE, the product of 12-LOX activity. nih.gov Another study identified a compound, 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride, as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, which is structurally related to the 12-LOX enzyme. nih.gov
The table below summarizes the inhibitory activities of selected benzoic acid analogues against various enzymes.
| Compound/Analogue Class | Target Enzyme | Activity/Potency (IC₅₀) | Reference |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | mdpi.com |
| 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide (B165840) derivatives | 12-Lipoxygenase | Nanomolar (nM) potency | nih.gov |
| Benserazide analogue (11c) | PilB | 580 nM | nih.gov |
| 2-(2-hydroxy-4-methylphenyl) aminothiazole hydrochloride | Cyclooxygenase / 5-Lipoxygenase | Micromolar (µM) concentrations | nih.gov |
The ability of a compound to mitigate oxidative stress is a key area of preclinical investigation. Various benzoic acid derivatives have been evaluated for their antioxidant properties using a range of in vitro assays.
Studies have shown that benzoic acid derivatives can act as free radical scavengers. For example, 4-(4-phenoxybenzoyl)benzoic acid derivatives were found to directly scavenge hydroxyl radicals (HO•) and singlet oxygen (¹O₂). nih.gov Similarly, p-Hydroxybenzoic acid β-d-glucosyl ester, isolated from Pyracantha angustifolia, demonstrated strong radical-scavenging activity against ABTS and DPPH radicals and inhibited reactive oxygen species (ROS) generation in cell-based assays. researchgate.net
The antioxidant potential often correlates with the ability to inhibit lipid peroxidation. Prenylated 4-hydroxy-benzoic acids from Piper crassinervium were evaluated for their capacity to inhibit lipid peroxidation in liposomal membranes, with the hydroquinone (B1673460) derivatives showing greater activity. nih.gov In another study, certain nitrone derivatives of N-benzyl ethanimine (B1614810) oxides, which are structurally distinct but conceptually related, were identified as potent inhibitors of lipid peroxidation. nih.gov
The table below presents findings from antioxidant assays for various benzoic acid analogues.
| Compound/Analogue Class | Antioxidant Assay | Result | Reference |
| 4-(4-Phenoxybenzoyl)benzoic acid derivatives | Hydroxyl radical (HO•) scavenging | Effective scavengers | nih.gov |
| 4-(4-Phenoxybenzoyl)benzoic acid derivatives | Singlet oxygen (¹O₂) scavenging | Effective scavengers | nih.gov |
| p-Hydroxybenzoic acid β-d-glucosyl ester | ABTS & DPPH radical scavenging | Strong activity | researchgate.net |
| Prenylated hydroquinones (related to benzoic acids) | Lipid peroxidation inhibition | Active inhibitors | nih.gov |
| Berberine 9-O-benzoic acid derivatives | ABTS, DPPH, HOSC, FRAP assays | Significantly high antioxidant activities | nih.gov |
Table of Compound Names
| Common or Systematic Name |
| This compound |
| 2,3,4-trihydroxybenzoic acid |
| 4-methylbenzoic acid |
| 4-hydroxy-3-methoxybenzoic acid |
| 2,4-dihydroxybenzoic acid |
| 4-hydroxybenzoic acid |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide |
| Benzohydroxamic acid |
| 4-(4-Phenoxybenzoyl)benzoic acid |
| Prenylated 4-hydroxy-benzoic acids |
| Benserazide |
| 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride |
| p-Hydroxybenzoic acid β-d-glucosyl ester |
| Cimidahurinine |
| Berberine 9-O-benzoic acid derivatives |
| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides |
Antiviral Properties, such as SARS-CoV-2 Main Protease Inhibition
The global health crisis precipitated by the SARS-CoV-2 virus spurred an intensive search for effective antiviral agents. In this context, various benzoic acid derivatives have been investigated for their potential to inhibit key viral targets. In silico studies, which use computer simulations to predict how a molecule might interact with a biological target, have been instrumental in this initial screening process.
One area of focus has been the SARS-CoV-2 main protease (Mpro), an enzyme crucial for the replication of the virus. Molecular docking studies have been employed to evaluate the binding affinity of several benzoic acid derivatives to the active site of this protease. nih.gov These computational analyses help to predict the potential of these compounds to act as inhibitors.
Furthermore, research has extended to other viral enzymes. For instance, structure-guided design and synthesis have led to the development of 3-(adenosylthio)benzoic acid derivatives as inhibitors of the SARS-CoV-2 nsp14 guanine-N7-methyltransferase. nih.govmdpi.com This enzyme is vital for the viral RNA translation process. nih.govmdpi.com Through these studies, a compound designated as 5p was identified, demonstrating subnanomolar inhibitory activity and improved cell membrane permeability compared to its parent compound. nih.govmdpi.com This highlights the potential of the benzoic acid scaffold in developing potent antiviral agents.
Anticancer Research Associated with Benzoic Acid Scaffolds
The benzoic acid moiety is a fundamental structural component found in numerous organic molecules that have demonstrated significant anticancer potential. nih.gov This has led to the exploration of benzoic acid and its derivatives as a scaffold for the synthesis of novel, potent, and biologically active anticancer compounds. nih.govpreprints.orgresearchgate.net The versatility of this scaffold allows for a wide range of chemical modifications to enhance its therapeutic properties. nih.gov
Research has shown that benzoic acid derivatives can exert their anticancer effects through various mechanisms. One notable mechanism is the inhibition of histone deacetylases (HDACs). nih.gov Elevated HDAC expression and activity are observed in some cancers, promoting cell growth and resistance to therapy. nih.gov Studies have shown that certain benzoic acid derivatives can inhibit HDAC activity, leading to the retardation of cancer cell growth. nih.gov For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to be a more effective HDAC inhibitor compared to its monohydroxy- and monohydroxymonomethoxy- counterparts. nih.gov
Furthermore, investigations into the cytotoxic effects of benzoic acid on different cancer cell lines have been conducted. dergipark.org.tr These studies aim to determine the concentration of the compound required to cause cell death in various cancer types, providing a basis for further molecular and "omics" approaches to identify cellular and biochemical targets. dergipark.org.tr The ultimate goal is to elucidate the molecular mode of action of these compounds and develop more effective cancer treatments. nih.gov
Other Reported Biological Activities of Related Benzoic Acid Derivatives
Beyond their antiviral and anticancer potential, derivatives of benzoic acid have been reported to exhibit a wide spectrum of other biological activities. These include:
Antimicrobial and Antifungal Properties: Benzoic acid and its derivatives have a long history of use as preservatives in food and cosmetics due to their antimicrobial activity. researchgate.netglobalresearchonline.netmdpi.com Research has demonstrated their effectiveness against a range of bacteria and fungi. researchgate.netmdpi.comnih.govontosight.ai For instance, they have shown inhibitory action against Staphylococcus aureus, Escherichia coli, and Aspergillus niger. researchgate.net
Antioxidant Activity: Several benzoic acid derivatives have been identified as potent antioxidants. researchgate.netglobalresearchonline.net This property is crucial in combating oxidative stress, which is implicated in numerous diseases.
Anti-inflammatory Effects: The anti-inflammatory properties of benzoic acid derivatives have also been documented. researchgate.netglobalresearchonline.net
Other Activities: A comprehensive review of p-hydroxy benzoic acid and its derivatives reveals a host of other biological properties, including antialgal, antimutagenic, antiestrogenic, and hypoglycemic effects. researchgate.netglobalresearchonline.net They have also been investigated for their potential in managing conditions like sickle cell disease. researchgate.netglobalresearchonline.net
Ligand Design and Optimization Strategies Derived from Preclinical Findings
The insights gained from preclinical research into the biological activities of benzoic acid derivatives are crucial for the design and optimization of new and more effective therapeutic agents. nih.govnih.gov Structure-activity relationship (SAR) studies are a cornerstone of this process, systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. nih.govnih.gov
For example, in the context of developing influenza neuraminidase inhibitors, a large series of benzoic acid derivatives were synthesized and tested. nih.govresearchgate.net X-ray crystallography was used to determine the precise way in which the most potent compounds bound to the enzyme's active site. nih.govresearchgate.net This detailed structural information is invaluable for guiding the design of next-generation inhibitors with improved efficacy.
Similarly, in the development of antifungal agents targeting the CYP53 enzyme, a combination of similarity-based virtual screening, chemical synthesis, and molecular docking was employed. nih.gov This multi-pronged approach allowed researchers to identify the structural elements of benzoic acid derivatives that conferred increased antifungal activity. nih.gov
Patent Landscape and Intellectual Property in Chemical Research
Analysis of Patent Applications for 4-[(2-Methylbenzyl)oxy]benzoic Acid and Related Compounds
An examination of patent filings reveals a strong interest in substituted benzoic acid derivatives for a range of therapeutic areas, most notably in oncology. A significant number of patents protect benzoic acid derivatives that function as inhibitors of the eukaryotic translation initiation factor 4E (eIF4E). google.comgoogle.com This protein is a key component in the initiation of cap-dependent translation, a process often dysregulated in cancer. google.comnih.gov
Patents in this domain generally claim novel compositions of matter, outlining a general chemical scaffold with various substitutions, and their use in treating proliferative diseases. For instance, patent US9073881B2 describes a series of benzoic acid derivatives for inhibiting eIF4E. While not explicitly naming this compound, the claims are broad enough to encompass a wide range of substituted benzoic acids.
Another area of significant patent activity involves intermediates for the synthesis of established drugs. For example, patents have been filed for the preparation of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid, a key intermediate in the manufacture of Tolvaptan, a vasopressin receptor antagonist. These patents often focus on improving yield, purity, and safety of the manufacturing process.
The following interactive table summarizes a selection of relevant patent applications for compounds structurally related to this compound, highlighting the therapeutic focus and the nature of the intellectual property claims.
| Patent / Application Number | Title | Key Focus of the Patent | Assignee / Inventor |
| US9073881B2 | Benzoic acid derivatives | Compounds inhibiting eIF4E for the treatment of cancer. | Not specified in result |
| CN102093247B | Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid | A novel preparation method for an intermediate of the drug Tolvaptan. | Not specified in result |
| CN110903176A | Chemical synthesis method of 4-fluoro-2-methylbenzoic acid | A synthetic method for a photoinitiator and medicinal intermediate. | Not specified in result |
| WO2024102849A1 | Bifunctional compounds containing 2,5-substituted pyrimidine (B1678525) derivatives for degrading cyclin-dependent kinase 2 | Compounds for the treatment of diseases mediated by CDK2. | Not specified in result |
Methodological Claims and Novel Synthetic Approaches Described in Patents
Patents related to substituted benzoic acids frequently include detailed claims on the methods of their synthesis. These methodological claims are crucial for protecting the intellectual property of a novel and efficient manufacturing process. An analysis of these patents reveals several key approaches to the synthesis of benzoic acid derivatives.
One common strategy involves the modification of a pre-existing benzoic acid core. For example, the synthesis of this compound would likely proceed via the etherification of a 4-hydroxybenzoic acid derivative with a 2-methylbenzyl halide. Patents in this area often claim specific reaction conditions, catalysts, or purification methods that improve the efficiency and scalability of such transformations.
Another patented approach is the construction of the benzoic acid ring itself from acyclic precursors, followed by functionalization. However, for a compound like this compound, the former strategy of modifying a commercially available starting material is more common in patent literature.
Patents for related compounds also describe novel methods for introducing specific functional groups. For instance, patent CN102093247B details a method for N-acylation in the synthesis of a Tolvaptan intermediate, which could be adapted for the synthesis of other amide-containing benzoic acid derivatives.
The table below outlines some of the methodological claims found in the patent literature for related benzoic acid derivatives.
| Patent / Application Number | Methodological Claim | Reactants | Significance of the Method |
| CN102093247B | N-acylation and hydrolysis | 2-methyl-4-amino methyl benzoate (B1203000) and 2-methyl benzoyl chloride | Provides a method with simple raw materials, mild reaction conditions, and high yield. |
| CN110903176A | Friedel-Crafts acylation followed by recrystallization | m-fluorotoluene and trihaloacetyl chloride | Offers a cost-effective method suitable for industrial production. |
| EP0478787A1 | Friedel-Crafts reaction, acyl interchange, and hydrolysis in the same vessel | Acetanilide and 2,5-dimethyl-2,5-dichlorohexane | Simplifies the production process by reducing the number of separate steps. google.com |
Emerging Research and Therapeutic Directions Highlighted in Patent Literature
The patent literature serves as a valuable indicator of emerging research trends and future therapeutic applications for a class of compounds. For benzoic acid derivatives, the focus has expanded beyond traditional applications. While the core area of oncology, particularly the inhibition of translation initiation factors like eIF4E, remains a hotbed of patent activity, new therapeutic avenues are being explored.
One emerging area is the development of bifunctional molecules, such as PROTACs (Proteolysis-Targeting Chimeras), which incorporate a benzoic acid-derived moiety to target a protein of interest for degradation. This represents a novel therapeutic modality that goes beyond simple inhibition.
Furthermore, the anti-inflammatory and antioxidant properties of benzoic acid derivatives are being leveraged in new contexts. For example, research has explored their use in neurodegenerative diseases and for promoting wound healing. mdpi.comnih.gov While not yet the subject of extensive patent filings, these early-stage research findings suggest that the therapeutic potential of compounds like this compound could extend to these areas. The versatility of the benzoic acid scaffold allows for its incorporation into a wide range of molecular designs, targeting various biological pathways. This adaptability suggests that the patent landscape for this class of compounds will continue to grow and diversify in the coming years.
Concluding Academic Remarks and Future Research Trajectories
Current Understanding of 4-[(2-Methylbenzyl)oxy]benzoic Acid in Chemical Biology and Drug Discovery
The current understanding of this compound in the realms of chemical biology and drug discovery is largely inferential, based on the well-documented activities of its parent molecule, benzoic acid, and related derivatives. Benzoic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial and anticancer properties. preprints.orgresearchgate.net The core benzoic acid scaffold is a key component in numerous approved drugs, highlighting its versatility and acceptance in medicinal chemistry. researchgate.net
The introduction of a 2-methylbenzyl ether linkage at the 4-position of the benzoic acid core in this compound is a critical modification that likely influences its biological profile. This substituent can affect the molecule's lipophilicity, steric profile, and ability to engage in specific interactions with biological targets. For instance, studies on other benzyl (B1604629) and benzoyl benzoic acid derivatives have shown that they can act as inhibitors of bacterial RNA polymerase-sigma factor interactions, a promising target for novel antibiotics. nih.gov The structural similarities suggest that this compound could potentially exhibit similar inhibitory activities.
Prospective Research Avenues for Novel Analogues and Optimized Biological Profiles
The exploration of novel analogues of this compound presents a fertile ground for future research, with the aim of optimizing its biological profile for specific therapeutic applications. The synthesis of new derivatives can be guided by established principles of medicinal chemistry, focusing on structure-activity relationship (SAR) studies.
Table 1: Potential Modifications for Novel Analogues of this compound
| Modification Site | Proposed Changes | Rationale |
| Benzoic Acid Ring | Introduction of electron-withdrawing or electron-donating groups (e.g., halogens, nitro, methoxy) | To modulate the pKa of the carboxylic acid and influence electronic properties, potentially enhancing target binding or pharmacokinetic properties. |
| Benzyl Ring | Variation of the position and nature of the methyl group; introduction of additional substituents (e.g., fluoro, chloro) | To probe the steric and electronic requirements of the binding pocket of a potential biological target. |
| Ether Linkage | Replacement with thioether, amine, or amide linkages | To investigate the importance of the ether oxygen for biological activity and to alter the molecule's flexibility and hydrogen bonding capacity. |
| Carboxylic Acid | Esterification or amidation | To create prodrugs with improved membrane permeability and to explore different target interactions. |
The synthesis of such analogues can be achieved through various established synthetic methodologies. For instance, the Williamson ether synthesis is a common method for preparing benzyl ethers from a phenol (B47542) and a benzyl halide. sigmaaldrich.com The synthesis of substituted benzoic acids is also well-documented, often involving the oxidation of corresponding toluenes or through functional group interconversions. wikipedia.orggoogle.com
Once synthesized, these novel analogues would need to be screened against a panel of biological targets to identify potential therapeutic applications. Based on the activities of related compounds, promising areas for investigation include antibacterial, antiviral, and anticancer assays. preprints.orgresearchgate.netnih.govnih.gov For example, the antitubercular potential of benzoic acid derivatives as prodrugs has been an area of active research. nih.gov
Interdisciplinary Research Opportunities in Medicinal Chemistry and Materials Science
The potential applications of this compound and its derivatives extend beyond medicinal chemistry into the realm of materials science. Benzoic acid derivatives have been investigated for their use in various materials, including polymers and liquid crystals. ontosight.airesearchgate.net The rigid core of the benzoic acid molecule, combined with the flexibility of the benzyl ether group, could impart interesting properties to new materials.
For example, the self-assembly of benzoic acid derivatives through hydrogen bonding is a well-known phenomenon that can be exploited to create ordered supramolecular structures. nih.gov The specific substitution pattern of this compound could lead to unique packing arrangements in the solid state, potentially giving rise to materials with interesting optical or electronic properties.
Furthermore, the interface between medicinal chemistry and materials science offers exciting opportunities. For instance, the development of drug-eluting coatings for medical devices could benefit from the incorporation of benzoic acid derivatives with antimicrobial properties. The ability to synthesize a library of analogues with varying physical and biological properties would be crucial for optimizing such applications. The investigation of benzoic acid derivatives as potential inhibitors for atomic layer deposition highlights their utility in controlling surface chemistry at the nanoscale, an area with significant implications for the fabrication of advanced electronic and medical devices. researchgate.net
Q & A
Q. What are the optimized synthetic routes for 4-[(2-Methylbenzyl)oxy]benzoic acid, and how can purity be ensured?
Methodological Answer: The synthesis typically involves etherification of 4-hydroxybenzoic acid with 2-methylbenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key steps include:
- Reaction Optimization: Use a molar ratio of 1:1.2 (4-hydroxybenzoic acid to 2-methylbenzyl bromide) to minimize side products. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification: Recrystallize the crude product from ethanol/water (70:30) to achieve >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water pH 2.5 gradient) and ¹H NMR (DMSO-d₆, δ 8.0 ppm for carboxylic proton) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer: A multi-technique approach is recommended:
- Structural Confirmation: Use ¹³C NMR to resolve the ether linkage (C-O-C at ~70 ppm) and FT-IR for the carbonyl stretch (~1680 cm⁻¹) of the carboxylic acid .
- Quantitative Analysis: Employ LC-MS (ESI+) to detect trace impurities (<0.1%) and UPLC for kinetic studies of degradation intermediates .
Q. How should stability studies be designed to assess storage conditions?
Methodological Answer: Conduct accelerated stability testing under ICH guidelines:
- Conditions: Expose the compound to 40°C/75% RH for 6 months. Analyze samples monthly via HPLC to track degradation (e.g., hydrolysis of the ether bond) .
- Incompatibilities: Avoid strong oxidizers (e.g., H₂O₂) and UV light, which may induce radical-mediated decomposition .
Advanced Research Questions
Q. How does the 2-methylbenzyl substituent influence biological activity compared to other benzoic acid derivatives?
Methodological Answer: Perform comparative assays:
- Enzyme Inhibition: Test against COX-2 or lipoxygenase using fluorescence-based assays. The methyl group enhances lipophilicity, potentially improving membrane permeability .
- Receptor Binding: Use SPR (surface plasmon resonance) to measure affinity for targets like PPAR-γ. Compare with analogues lacking the methyl group .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
Methodological Answer: Combine molecular docking and QSAR:
- Docking: Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The 2-methyl group may occupy a hydrophobic pocket, increasing binding energy .
- QSAR: Train a model with descriptors like logP and polar surface area. Validate with in vitro IC₅₀ data from analogues .
Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer: Address variability through:
- Assay Standardization: Use a common cell line (e.g., RAW 264.7 macrophages) and normalize data to a reference inhibitor .
- Impurity Profiling: Apply LC-HRMS to detect trace aldehydes (from degradation) that may interfere with assays .
Q. What in vivo models are suitable for studying pharmacokinetics?
Methodological Answer:
- Rodent Studies: Administer 10 mg/kg orally to Sprague-Dawley rats. Collect plasma samples at 0.5–24 hr intervals. Analyze via LC-MS/MS to calculate AUC and half-life .
- Tissue Distribution: Use whole-body autoradiography to track ¹⁴C-labeled compound accumulation in target organs .
Q. What are the major metabolic pathways, and how can metabolites be identified?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs). Use HRMS to detect phase I metabolites (e.g., hydroxylation at the methyl group) .
- Stable Isotope Tracing: Synthesize a deuterated analog (e.g., CD₃-substituted) to track metabolic fate via MS/MS fragmentation .
Q. How can formulation challenges (e.g., low solubility) be addressed?
Methodological Answer:
- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (200 nm size) via emulsification. Assess solubility enhancement using a shake-flask method .
- Co-Crystallization: Screen with co-formers (e.g., nicotinamide) to improve bioavailability. Characterize via PXRD .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR Knockout Models: Generate CRISPR-edited cell lines lacking target enzymes (e.g., COX-2) to confirm specificity .
- Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
